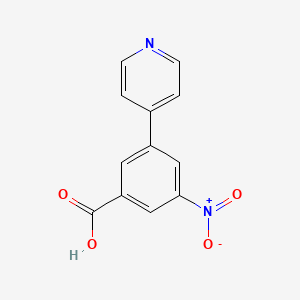
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2,6-difluorobenzene with pyridin-4-yl boronic acid using a palladium catalyst. The reaction typically requires a base, such as sodium carbonate, and is performed in a suitable solvent like toluene or water.
Direct Fluorination: Direct fluorination of 4-(pyridin-4-yl)benzoic acid using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to enhance production rates and ensure consistent quality.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms and the pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific conditions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The pyridine ring plays a crucial role in the compound's biological activity, often interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
2,6-Difluoro-4-(pyridin-2-yl)benzoic Acid: Similar structure but different position of the pyridine ring.
2,6-Difluoro-4-(pyridin-3-yl)benzoic Acid: Another positional isomer with distinct properties.
2,6-Difluoro-4-(phenyl)benzoic Acid: Lacks the pyridine ring, resulting in different chemical behavior.
Uniqueness: 2,6-Difluoro-4-(pyridin-4-yl)benzoic acid stands out due to its specific arrangement of fluorine atoms and the pyridine ring, which confer unique electronic and steric properties compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,6-difluoro-4-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-8(7-1-3-15-4-2-7)6-10(14)11(9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYANHEMGERDADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)












